molecular formula C16H11ClN4O3S B1667970 1-Phthalazineacetic acid, 2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-1,2,3,4-tetrahydro-4-oxo- CAS No. 57410-31-8

1-Phthalazineacetic acid, 2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-

Cat. No.: B1667970
CAS No.: 57410-31-8
M. Wt: 374.8 g/mol
InChI Key: YKRGBMIQMLLNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bts 39542 is a diuretic. The ratio of the excretion of the major cations (sodium plus potassium) to that of the major anion (chloride) after BTS 39542 varied with species. In dogs, Bts 39542 exerts its major effects in the loop of Henle and increases renal blood flow but does not affect glomerular filtration rate.

Properties

CAS No.

57410-31-8

Molecular Formula

C16H11ClN4O3S

Molecular Weight

374.8 g/mol

IUPAC Name

2-[2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-4-oxo-1,3-dihydrophthalazin-1-yl]acetic acid

InChI

InChI=1S/C16H11ClN4O3S/c17-8-1-3-10-11(5-8)13(7-15(22)23)21(19-16(10)24)9-2-4-14-12(6-9)18-20-25-14/h1-6,13H,7H2,(H,19,24)(H,22,23)

InChI Key

YKRGBMIQMLLNND-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N3C(C4=C(C=CC(=C4)Cl)C(=O)N3)CC(=O)O)N=NS2

Canonical SMILES

C1=CC2=C(C=C1N3C(C4=C(C=CC(=C4)Cl)C(=O)N3)CC(=O)O)N=NS2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-4-hydroxy-1,2-dihydrophthalazin-1-ylacetic acid
BTS 39542

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phthalazineacetic acid, 2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-
Reactant of Route 2
1-Phthalazineacetic acid, 2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-
Reactant of Route 3
1-Phthalazineacetic acid, 2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-
Reactant of Route 4
1-Phthalazineacetic acid, 2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-
Reactant of Route 5
1-Phthalazineacetic acid, 2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Phthalazineacetic acid, 2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-

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